molecular formula C9H10F4N2 B13033171 (1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13033171
M. Wt: 222.18 g/mol
InChI Key: VTABJHFRRLQOTQ-MRVPVSSYSA-N
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Description

(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of fluorine atoms and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the introduction of the trifluoromethyl group via trifluoromethylation reactions, followed by the incorporation of the ethane-1,2-diamine moiety through nucleophilic substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or amides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, leading to increased efficacy. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of fluorine atoms and ethane-1,2-diamine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m1/s1

InChI Key

VTABJHFRRLQOTQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)F)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(CN)N

Origin of Product

United States

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